molecular formula C6H13NO B1346266 2-(Dimethylamino)-2-methylpropanal CAS No. 16042-92-5

2-(Dimethylamino)-2-methylpropanal

Cat. No.: B1346266
CAS No.: 16042-92-5
M. Wt: 115.17 g/mol
InChI Key: HQVOWZWVYHHPHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Dimethylamino)-2-methylpropanal is an organic compound with the molecular formula C6H13NO It is a tertiary amine and an aldehyde, characterized by the presence of a dimethylamino group attached to a methylpropanal structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(Dimethylamino)-2-methylpropanal can be synthesized through several methods. One common approach involves the reaction of dimethylamine with isobutyraldehyde under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. Purification steps, such as distillation or crystallization, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-(Dimethylamino)-2-methylpropanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: 2-(Dimethylamino)-2-methylpropanoic acid.

    Reduction: 2-(Dimethylamino)-2-methylpropanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(Dimethylamino)-2-methylpropanal has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(Dimethylamino)-2-methylpropanal involves its interaction with various molecular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with other molecules, influencing their reactivity and stability. The aldehyde group can participate in nucleophilic addition reactions, making the compound a versatile intermediate in chemical synthesis.

Comparison with Similar Compounds

    2-(Dimethylamino)ethanol: Similar in structure but with an alcohol group instead of an aldehyde.

    2-(Dimethylamino)ethyl methacrylate: Contains a methacrylate group, used in polymer synthesis.

    Dimethylaminopropylamine: A related amine with different chain length and functional groups.

Uniqueness: 2-(Dimethylamino)-2-methylpropanal is unique due to its combination of a tertiary amine and an aldehyde group, which imparts distinct reactivity and versatility in chemical synthesis. Its ability to undergo a wide range of chemical reactions makes it valuable in various research and industrial applications.

Properties

IUPAC Name

2-(dimethylamino)-2-methylpropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-6(2,5-8)7(3)4/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQVOWZWVYHHPHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40282823
Record name 2-(dimethylamino)-2-methylpropanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40282823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16042-92-5
Record name NSC28116
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28116
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(dimethylamino)-2-methylpropanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40282823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(dimethylamino)-2-methylpropanal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Dimethylamino)-2-methylpropanal
Reactant of Route 2
2-(Dimethylamino)-2-methylpropanal
Reactant of Route 3
2-(Dimethylamino)-2-methylpropanal
Reactant of Route 4
2-(Dimethylamino)-2-methylpropanal
Reactant of Route 5
2-(Dimethylamino)-2-methylpropanal
Reactant of Route 6
2-(Dimethylamino)-2-methylpropanal

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.